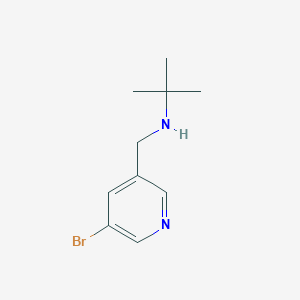

N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-2-amine

Description

N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-2-amine is a brominated pyridine derivative featuring a tert-butylamine group attached via a methylene bridge to the 3-position of a 5-bromopyridine ring. Its molecular formula is C₁₀H₁₅BrN₂, with a molecular weight of 243.15 g/mol (CAS: 1183244-40-7) . Structural analogs often differ in substituent positions, branching, or additional functional groups, leading to variations in physicochemical and biological properties.

Properties

IUPAC Name |

N-[(5-bromopyridin-3-yl)methyl]-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2/c1-10(2,3)13-6-8-4-9(11)7-12-5-8/h4-5,7,13H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPORHNDSYQBIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70734002 | |

| Record name | N-[(5-Bromopyridin-3-yl)methyl]-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1182425-71-3 | |

| Record name | N-[(5-Bromopyridin-3-yl)methyl]-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-2-amine typically involves the bromination of a pyridine derivative followed by the introduction of the amine group. One common method involves the reaction of 5-bromopyridine-3-carbaldehyde with 2-methylpropan-2-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The amine group can be oxidized to form corresponding imines or amides.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives under hydrogenation conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Major Products

Substitution: Formation of N-((5-substituted-pyridin-3-yl)methyl)-2-methylpropan-2-amine derivatives.

Oxidation: Formation of imines or amides.

Reduction: Formation of piperidine derivatives.

Scientific Research Applications

N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-2-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the amine group play crucial roles in binding to the target sites, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Position and Electronic Effects

Functional Group Variations

- Sulphonamide vs. Amine : Compound 86 () replaces the amine with a sulphonamide, introducing hydrogen-bond acceptor sites and increased acidity, which may enhance binding to enzymes or receptors .

- Azirine Core : Compound 7m () features an azirine ring, a strained three-membered heterocycle, which confers unique reactivity (e.g., ring-opening reactions) compared to the pyridine core .

Biological Activity

N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the various aspects of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a 5-bromopyridin-3-yl group attached to a 2-methylpropan-2-amine backbone. Its molecular formula is , with a molecular weight of approximately 243.14 g/mol . The presence of the bromine atom and the amine group contributes to its reactivity and biological interactions.

While specific mechanisms for this compound are not fully elucidated, related compounds have demonstrated interactions with various biological targets, such as enzymes and receptors. The bromine atom enhances the compound's lipophilicity, potentially increasing its binding affinity to biological molecules.

Interaction Studies

Research indicates that similar compounds can influence various biological pathways through their interactions with:

- Enzymes : Inhibition or activation of enzymes involved in metabolic pathways.

- Receptors : Binding to receptors that mediate cellular responses.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against several pathogens. Preliminary studies suggest it may possess significant efficacy against both Gram-positive and Gram-negative bacteria.

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition at low concentrations | |

| Escherichia coli | Moderate activity noted | |

| Methicillin-resistant S. aureus (MRSA) | High potency observed |

Anticancer Potential

In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have indicated that it may induce apoptosis in cancer cells through mechanisms involving:

- DNA Damage : Compounds with similar structures have been shown to disrupt DNA synthesis.

- Cell Cycle Arrest : Potential interference with cell cycle progression leading to inhibited tumor growth.

Case Studies

-

Antimicrobial Efficacy Against MRSA

A study assessed the effectiveness of this compound against MRSA strains, revealing an MIC (Minimum Inhibitory Concentration) value significantly lower than that of conventional antibiotics, indicating its potential as a novel therapeutic agent. -

Synergistic Effects with Existing Antibiotics

Research exploring combinations of this compound with existing antibiotics showed enhanced antibacterial activity, suggesting a synergistic effect that could be beneficial in treating resistant bacterial infections.

Structure–Activity Relationship (SAR)

Understanding the SAR of N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-2-amines is crucial for optimizing its biological activity. Variations in the bromine substitution and alterations in the amine structure can lead to significant changes in potency and selectivity.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-3-(bromomethyl)pyridin-2-amine | Two bromine atoms | Increased reactivity |

| N-(1-(5-bromopyridin-3-yl)ethyl)-N-methylacetamide | Acetamide functionality | Altered antibacterial properties |

| N-(5-bromopyridin-3-yl)-2-methylpropanamide | Amide instead of amine | Different reactivity profile |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-2-amine, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 5-bromo-3-chloropyridine derivatives with 2-methylpropan-2-amine under inert atmospheres (e.g., nitrogen) in polar aprotic solvents like DMF or THF. Optimization involves adjusting reaction time (12–24 hours), temperature (80–120°C), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol) improves purity. Monitoring by TLC or HPLC ensures reaction progress .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm the methylpropan-2-amine moiety and bromopyridine scaffold. Key signals include the singlet for tert-butyl protons (~1.3 ppm) and aromatic protons (7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 271.05 for CHBrN).

- X-ray Crystallography : Resolves bond angles and spatial arrangement, as demonstrated for analogous bromopyridine derivatives (e.g., 5-Bromo-N-methylpyrimidin-2-amine in ) .

Advanced Research Questions

Q. How do structural modifications, such as varying substituents on the pyridine ring, influence the compound’s physicochemical properties and biological activity?

- Methodology : Synthesize analogs (e.g., replacing bromine with chlorine or methyl groups) and compare properties:

- Lipophilicity : Measure logP via shake-flask or computational tools (e.g., ACD/Labs).

- Solubility : Use UV-Vis spectroscopy in buffers of varying pH.

- Biological Activity : Conduct receptor-binding assays (e.g., GABA modulation for neuroactive potential, as suggested in ). Substituent bulkiness (e.g., isopropyl vs. methyl) alters pharmacokinetics, as seen in related pyrazinamines .

Q. How can researchers resolve discrepancies in biological activity data observed between different batches or synthesis methods?

- Methodology :

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities. LC-MS identifies byproducts (e.g., dehalogenated derivatives).

- Batch Consistency : Standardize synthetic protocols (e.g., inert conditions to prevent oxidation) and validate via H NMR integration.

- Biological Replicates : Repeat assays (e.g., IC measurements) with independent batches, controlling for cell line variability .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with neurological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with targets like serotonin receptors. Dock the compound’s 3D structure (generated via Gaussian DFT optimization) into receptor active sites.

- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories in GROMACS) to assess hydrogen bonding and hydrophobic interactions.

- QSAR Models : Train models on analog datasets (e.g., bromopyridine derivatives) to predict neuroactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.